molecular formula C15H10ClF3O2 B7959748 Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate CAS No. 1820607-35-9

Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate

Cat. No.: B7959748
CAS No.: 1820607-35-9
M. Wt: 314.68 g/mol
InChI Key: RZXYRCGVLJSPIF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate typically involves the esterification of 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification by distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the molecule can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major products are 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid and methanol.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific chemical properties.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-fluorobenzoate
  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 2-chloro-4-methylbenzoate

Uniqueness

Methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 2-chloro-4-[2-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-21-14(20)11-7-6-9(8-13(11)16)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXYRCGVLJSPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136010
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820607-35-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820607-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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